molecular formula C6H16N3OP B021845 N-diaminophosphorylcyclohexanamine CAS No. 25316-51-2

N-diaminophosphorylcyclohexanamine

Cat. No. B021845
CAS RN: 25316-51-2
M. Wt: 177.18 g/mol
InChI Key: KMZNLGQARIPHIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N'-disubstituted cyclic 1,2-diamines from (1R,2R)-1,2-diaminocyclohexane highlights the methodological advancement in obtaining cyclic diamines with specific substituents. The process involves unsymmetrical tetrasubstitution, emphasizing structural diversity and the ability to tailor the compounds for specific applications (Boyd et al., 2005). Similarly, the synthesis and derivatization of N,N'-trisubstituted 1,2-diamines from the same starting material showcase the versatility and scalability of these synthetic approaches (Boyd et al., 2005).

Molecular Structure Analysis

The molecular structure of these diamines is crucial for understanding their reactivity and properties. Studies have shown that the structural nature of cyclic 1,2-diamines significantly influences their chemical behavior and interaction with various substrates. The structural analysis provides insights into the characteristic features of these compounds, which is essential for their application in synthesis and material science.

Chemical Reactions and Properties

N-diaminophosphorylcyclohexanamine derivatives participate in various chemical reactions, including carbamoylation and acylation, to produce N-carbamoyl and N-acyl diamine derivatives. These reactions are pivotal for modifying the compounds' physical and chemical properties, making them suitable for specific applications. For instance, certain derivatives of 1,2-diaminocyclohexane have shown significant antiviral activity, demonstrating the potential of these compounds in pharmaceutical applications (Mibu et al., 2008).

Physical Properties Analysis

The physical properties of N-diaminophosphorylcyclohexanamine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are critical for determining the compounds' suitability for various industrial and research applications. Understanding the physical properties is essential for the development of new materials and chemicals.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and basicity, of N-diaminophosphorylcyclohexanamine derivatives, are central to their applications in synthesis and material science. The ability to undergo a wide range of chemical reactions makes these compounds versatile intermediates in the production of complex molecules. Additionally, the exploration of chiral diamines and diamino acids underscores the importance of these compounds in asymmetric synthesis and pharmaceutical chemistry (Nadir et al., 2005).

Scientific Research Applications

Analytical Chemistry Applications

Characterization of Psychoactive Substances

Arylcyclohexylamines, with structures related to cyclohexanamine derivatives, have been characterized for their psychoactive properties. Advanced analytical techniques, including gas chromatography, mass spectrometry, and nuclear magnetic resonance, are employed to identify these compounds in biological matrices, highlighting the role of cyclohexanamine derivatives in forensic toxicology and analytical chemistry (De Paoli, G. et al., 2013).

Pharmacological Research

Antiviral and Anticancer Potential

Compounds synthesized from cyclohexanamine derivatives have shown significant antiviral activity against herpes simplex virus and anticancer activity against various human cancer cell lines. This indicates the potential of cyclohexanamine derivatives in developing new therapeutic agents (Mibu, N. et al., 2008); (Gao, Jian et al., 2007).

Materials Science

Supramolecular Chemistry for Therapeutic Applications

Diaminohexane-terminated gold nanoparticles and related structures have been investigated for their potential in therapeutic applications. These studies demonstrate the use of supramolecular chemistry to design functional materials that can be activated inside living cells, offering insights into the application of cyclohexanamine derivatives in nanotechnology and materials science (Kim, Chaekyu et al., 2010).

Environmental and Industrial Applications

Bioproduction of Diamines

With an emphasis on sustainable development, the bioproduction of diamines, including cyclohexanamine derivatives, using microbial factories highlights their significance in green chemistry. These diamines serve as important monomers for polyamide plastics, underscoring their importance in industrial applications (Wang, Li et al., 2020).

properties

IUPAC Name

N-diaminophosphorylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N3OP/c7-11(8,10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H5,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZNLGQARIPHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NP(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179958
Record name Phosphoric triamide, cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-diaminophosphorylcyclohexanamine

CAS RN

25316-51-2
Record name Phosphoric triamide, cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric triamide, cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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